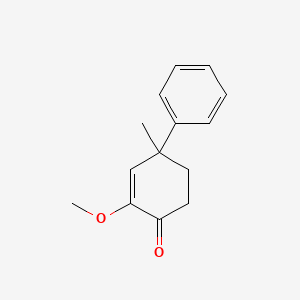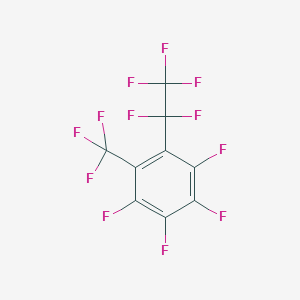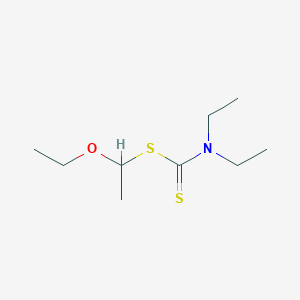
1-Ethoxyethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyethyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of an ethoxyethyl group attached to a diethylcarbamodithioate moiety, making it a versatile reagent in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl diethylcarbamodithioate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of ethyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the carbamodithioate group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important intermediates in the synthesis of other sulfur-containing compounds.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms, depending on the reagents and conditions used.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Thiols: Produced via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Ethoxyethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a tool for probing biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethoxyethyl diethylcarbamodithioate exerts its effects involves the interaction with specific molecular targets, such as enzymes or metal ions. The compound can form stable complexes with metal ions, altering their reactivity and function. In biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups.
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Another diethylcarbamodithioate derivative, commonly used as a chelating agent and in the treatment of heavy metal poisoning.
Zinc diethyldithiocarbamate: Used as a rubber vulcanization accelerator and in the synthesis of other organosulfur compounds.
Uniqueness: 1-Ethoxyethyl diethylcarbamodithioate is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other diethylcarbamodithioate derivatives. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.
Properties
CAS No. |
112165-04-5 |
|---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
1-ethoxyethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-5-10(6-2)9(12)13-8(4)11-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
SQZSJAMASIEKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


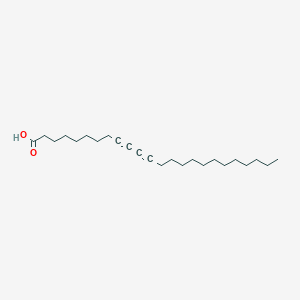
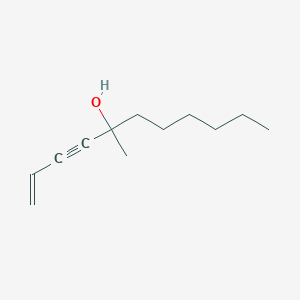
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
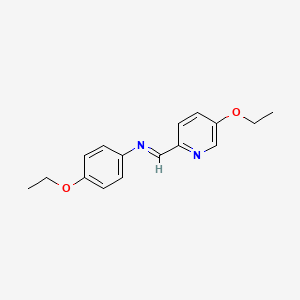

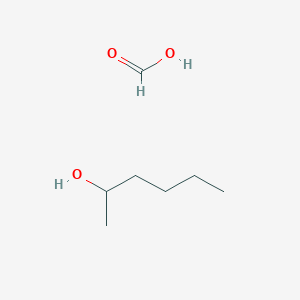
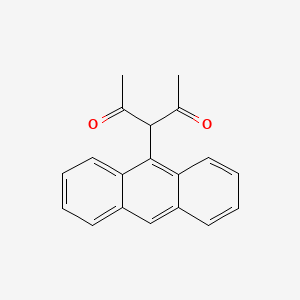
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
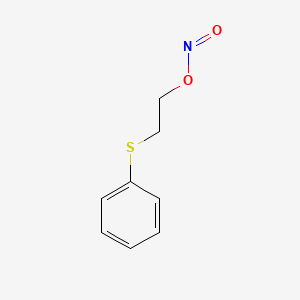
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
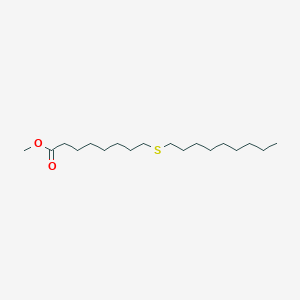
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
